molecular formula C9H14N5O15P3 B012100 5-Azidouridine-5'-triphosphate CAS No. 105518-68-1

5-Azidouridine-5'-triphosphate

Cat. No.: B012100
CAS No.: 105518-68-1
M. Wt: 525.15 g/mol
InChI Key: DYVGSULTDVJPTN-UNGCPHIMSA-N
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Description

5-Azidouridine-5’-triphosphate is a modified nucleoside triphosphate that features an azido group at the 5-position of the uridine base

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azidouridine-5’-triphosphate typically involves the introduction of an azido group to the uridine base. One common method includes the reaction of uridine with azidotrimethylsilane in the presence of a catalyst such as trifluoromethanesulfonic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the azido group .

Industrial Production Methods

Industrial production of 5-Azidouridine-5’-triphosphate may involve large-scale synthesis using automated synthesizers. These systems can precisely control reaction conditions, such as temperature and pH, to optimize yield and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) to remove any impurities .

Mechanism of Action

The mechanism of action of 5-Azidouridine-5’-triphosphate involves its incorporation into RNA during transcription. The azido group can then be used as a chemical handle for further modifications, such as cross-linking with proteins or other nucleic acids. This allows researchers to study RNA interactions and functions in greater detail .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Azidouridine-5’-triphosphate is unique due to its specific incorporation into RNA and its versatility in chemical modifications. Its azido group provides a reactive site for various chemical reactions, making it a valuable tool in molecular biology and biochemistry .

Properties

IUPAC Name

[[(2R,3S,4R,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N5O15P3/c10-13-12-3-1-14(9(18)11-7(3)17)8-6(16)5(15)4(27-8)2-26-31(22,23)29-32(24,25)28-30(19,20)21/h1,4-6,8,15-16H,2H2,(H,22,23)(H,24,25)(H,11,17,18)(H2,19,20,21)/t4-,5-,6-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVGSULTDVJPTN-UNGCPHIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N5O15P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147167
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105518-68-1
Record name 5-Azidouridine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105518681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azidouridine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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